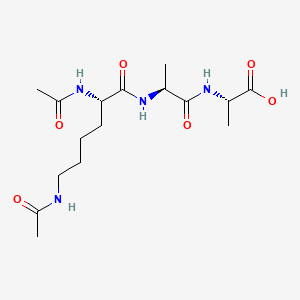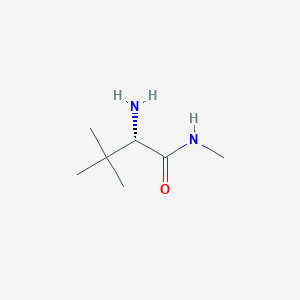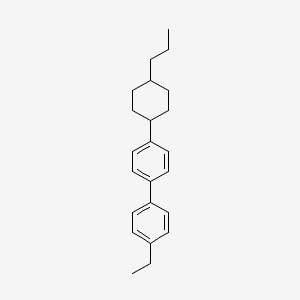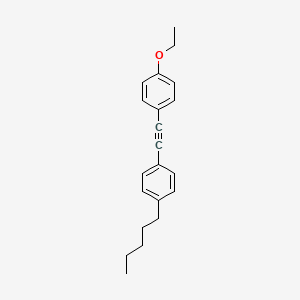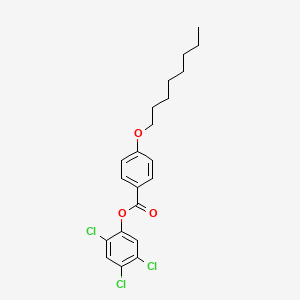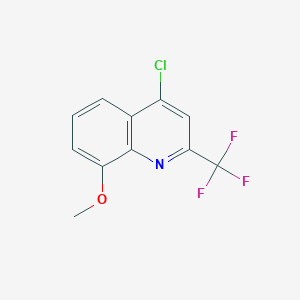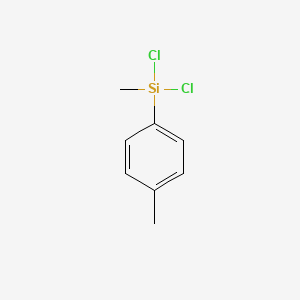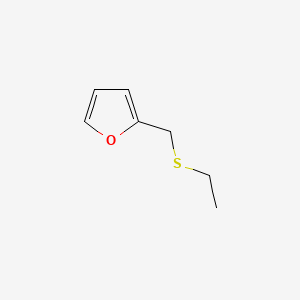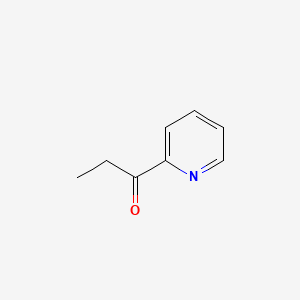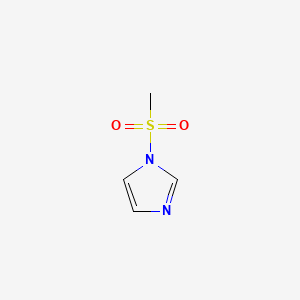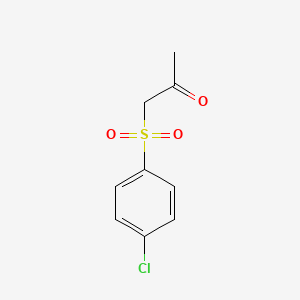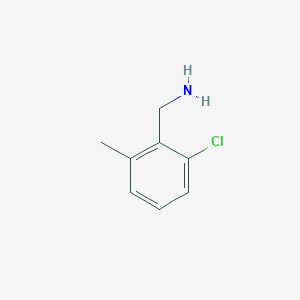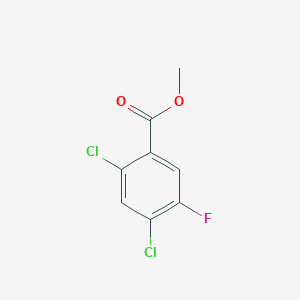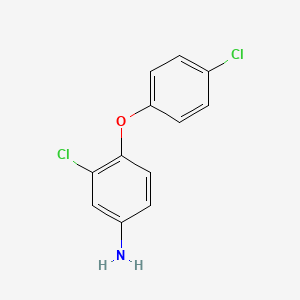
3-Chloro-4-(4-chlorophenoxy)aniline
Vue d'ensemble
Description
3-Chloro-4-(4-chlorophenoxy)aniline, also known as 4-chlorophenoxyacetic acid (4-CPAA), is an aromatic amine used in a variety of scientific research applications. It is a derivative of phenoxyacetic acid, which is a type of chlorinated aromatic hydrocarbon. 4-CPAA is widely used in the synthesis of many other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a precursor for the synthesis of other compounds, such as benzoic acid and its derivatives. Additionally, 4-CPAA has been used in various biochemical and physiological studies.
Applications De Recherche Scientifique
Antimalarial Activity
3-Chloro-4-(4-chlorophenoxy)aniline has been used in the synthesis of a novel hybrid drug, artesunate-3-Chloro-4 (4-chlorophenoxy) aniline (ATSA), which has shown promising antimalarial activity . The drug was tested in vitro and in vivo, showing inhibitory concentrations-50 (IC 50) of 11.47±1.3 (3D 7) and 1.45±0.26 (W 2) against P. falciparum . The in vivo activity of ATSA was above 40% with effective dosage-50 (ED 50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, lumefantrine resistant (LuR), and piperaquine resistant (PQR) P. berghei lines .
Antihelmintic and Fasciolicide Properties
3-Chloro-4-(4-chlorophenoxy)aniline is a component of the compound rafoxanide, a salicylanilide known for its antihelmintic and fasciolicide properties . Rafoxanide has been used effectively against various helminth and fluke infections in animals .
Inhibitor of Chitinase
Rafoxanide, which contains 3-Chloro-4-(4-chlorophenoxy)aniline, has been identified as an efficient inhibitor of chitinase in Onchocerca volvulus . This could potentially be used in the treatment of diseases caused by this parasite .
Activity Against Gram-Positive Pathogens
Compounds containing 3-Chloro-4-(4-chlorophenoxy)aniline have shown activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . These strains represent a significant problem in clinical practice .
Component in Chemical Synthesis
3-Chloro-4-(4-chlorophenoxy)aniline is used as a component in the synthesis of various chemical compounds . It’s a valuable reagent in chemical research and development .
Potential Use in Drug Development
Given its various biological activities, 3-Chloro-4-(4-chlorophenoxy)aniline could potentially be used in the development of novel drugs for future management of multi-drug resistant malaria parasites and other diseases .
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-4-(4-chlorophenoxy)aniline is the malaria parasites, specifically Plasmodium falciparum, Plasmodium vivax, and Plasmodium malariae . These parasites are responsible for causing malaria, a global health burden .
Mode of Action
3-Chloro-4-(4-chlorophenoxy)aniline exhibits antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites . .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of malaria parasites .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of 3-Chloro-4-(4-chlorophenoxy)aniline were predicted using an online prediction tool . The compound has high intestinal absorption (>95%) and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks . These properties can impact the bioavailability of the compound.
Result of Action
The inhibitory concentrations-50 (IC50) of 3-Chloro-4-(4-chlorophenoxy)aniline against P. falciparum strains 3D7 and W2 were found to be 11.47 ± 1.3 and 1.45 ± 0.26 respectively . The in vivo activity of the compound was above 40% with effective dosage-50 (ED50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, lumefantrine resistant (LuR), and piperaquine resistant (PQR) lines, respectively .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(4-chlorophenoxy)aniline can be influenced by various environmental factors.
Propriétés
IUPAC Name |
3-chloro-4-(4-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCWFFSZSSEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179610 | |
| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-chlorophenoxy)aniline | |
CAS RN |
24900-79-6 | |
| Record name | 4-Amino-2,4′-dichlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24900-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024900796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24900-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(4-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL785R3XV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-chloro-4-(4-chlorophenoxy)aniline a potential antimalarial agent?
A1: Research suggests that 3-chloro-4-(4-chlorophenoxy)aniline (ANI) exhibits antiplasmodial activity by inhibiting Plasmodium enoyl acyl carrier protein reductase. [] This enzyme is crucial for fatty acid biosynthesis in the parasite, making it an attractive target for antimalarial drug development. Studies have shown that ANI, both alone and in combination with existing antimalarial drugs like artesunate and chloroquine, can effectively inhibit the growth of Plasmodium falciparum in vitro and Plasmodium berghei in vivo. [, ]
Q2: How does combining ANI with existing antimalarial drugs impact its efficacy?
A2: Combining ANI with artesunate or chloroquine has demonstrated synergistic effects against Plasmodium in vitro and in mice models. [, ] Notably, the combination of ANI and artesunate at their respective ED50 concentrations completely cleared parasites in mice infected with P. berghei. [] These findings highlight the potential of ANI as a partner drug in combination therapies to enhance antimalarial efficacy and potentially combat drug resistance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



